piperidine-1-carboximidothioic acid

Description

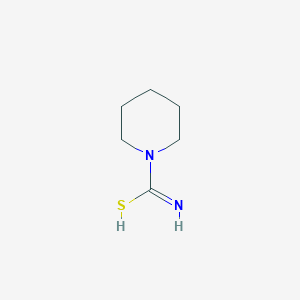

Piperidine-1-carboximidothioic acid is a piperidine derivative featuring a carboximidothioic acid functional group (-C(=S)-NH-OH). The substitution of oxygen with sulfur in the carboximidothioic acid group may influence hydrogen bonding, solubility, and chemical stability compared to oxygen-containing analogs like carboxamidines or carboxylic acids . Such compounds are often explored in pharmaceutical and materials science research, particularly for applications like CO₂ capture or enzyme inhibition .

Properties

IUPAC Name |

piperidine-1-carboximidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERQMZVFUXRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-1-carboximidothioic acid typically involves multicomponent reactions. One efficient method includes the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For instance, palladium and rhodium hydrogenation are used to achieve the desired piperidine derivatives by combining multiple reactions in one step .

Chemical Reactions Analysis

Types of Reactions

Piperidine-1-carboximidothioic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas in the presence of palladium or rhodium catalysts.

Substituting agents: Such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Piperidine-1-carboximidothioic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including apoptosis induction in cancer cells and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of piperidine-1-carboximidothioic acid with related compounds:

Key Differences in Reactivity and Stability

Hydrogen Bonding and Crystallinity: Piperidine-1-carboximidamide forms a two-dimensional hydrogen-bonded network via N–H⋯N interactions, critical for CO₂ absorption . this compound’s -SH and -OH groups could enable diverse H-bonding patterns, though this remains speculative without experimental data.

Synthesis Routes :

- Piperidine-1-carboximidamide is synthesized via O-methylisourea sulfate and piperidine under reflux, followed by NaOH treatment . A similar route might apply to the thioic acid analog, substituting sulfur-containing reagents.

- Carbamimidothioic acid esters are typically prepared via thioamide formation reactions, such as the reaction of thiourea derivatives with alkyl halides .

Thermodynamic Stability: X-ray data for piperidine-1-carboximidamide reveal a stable chair conformation for the piperidine ring and planar guanidine moiety . Thioic acid derivatives may exhibit conformational flexibility due to longer C–S bonds (≈1.81 Å vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.